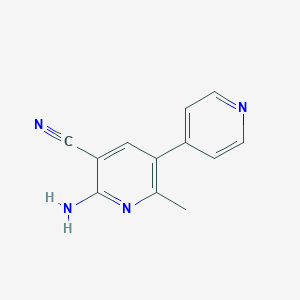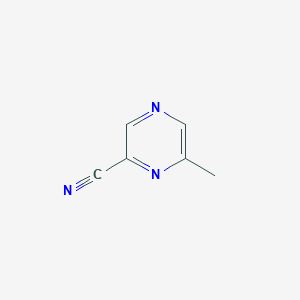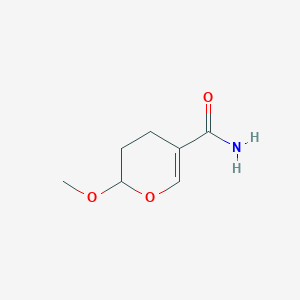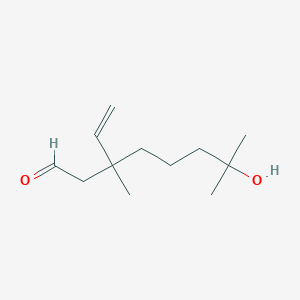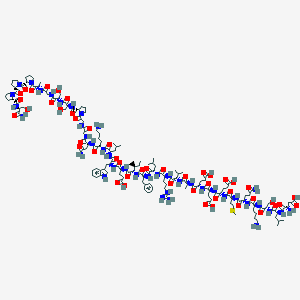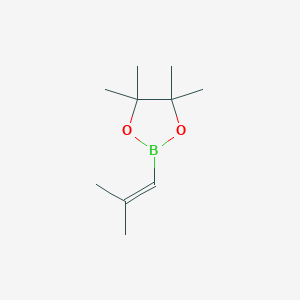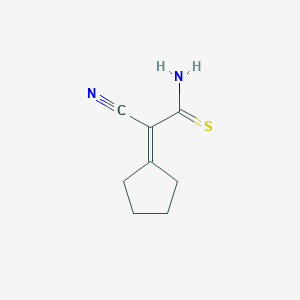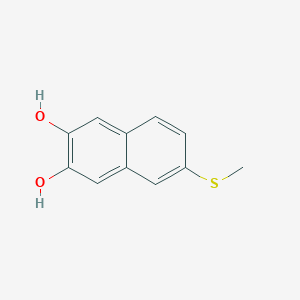
6-(Methylthio)naphthalene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylthio)naphthalene-2,3-diol is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. It is a naphthalene derivative with a methylthio group attached to the 6th position and hydroxy groups attached to the 2nd and 3rd positions. This compound has shown potential in scientific research due to its ability to interact with biological systems, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 6-(Methylthio)naphthalene-2,3-diol is not fully understood. However, it is believed that its antioxidant properties play a role in its ability to protect cells from oxidative damage. Additionally, its ability to inhibit the growth of cancer cells may be due to its ability to induce apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 6-(Methylthio)naphthalene-2,3-diol has various biochemical and physiological effects. It has been shown to reduce inflammation, protect against DNA damage, and inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(Methylthio)naphthalene-2,3-diol in lab experiments is its potential as an antioxidant and its ability to protect cells from oxidative damage. Additionally, its ability to inhibit the growth of cancer cells makes it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its potential uses.
Zukünftige Richtungen
There are several future directions for the study of 6-(Methylthio)naphthalene-2,3-diol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further study is needed to fully understand its mechanism of action and potential uses in the treatment of cancer. Finally, more research is needed to determine the safety and potential side effects of this compound.
Synthesemethoden
The synthesis of 6-(Methylthio)naphthalene-2,3-diol involves the reaction of 6-chloro-2,3-dihydroxynaphthalene with sodium methylthiolate. This reaction results in the formation of 6-(Methylthio)naphthalene-2,3-diol, which can be purified using various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
6-(Methylthio)naphthalene-2,3-diol has shown potential in various scientific research applications. One area of interest is its potential as an antioxidant. Studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage. Additionally, it has shown potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
132425-78-6 |
|---|---|
Produktname |
6-(Methylthio)naphthalene-2,3-diol |
Molekularformel |
C11H10O2S |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
6-methylsulfanylnaphthalene-2,3-diol |
InChI |
InChI=1S/C11H10O2S/c1-14-9-3-2-7-5-10(12)11(13)6-8(7)4-9/h2-6,12-13H,1H3 |
InChI-Schlüssel |
BOGGNRZFGQSTIM-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=CC(=C(C=C2C=C1)O)O |
Kanonische SMILES |
CSC1=CC2=CC(=C(C=C2C=C1)O)O |
Synonyme |
2,3-Naphthalenediol, 6-(methylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
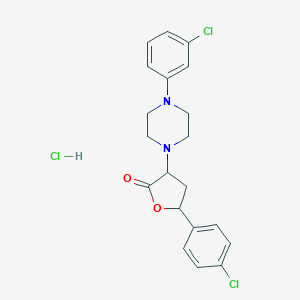
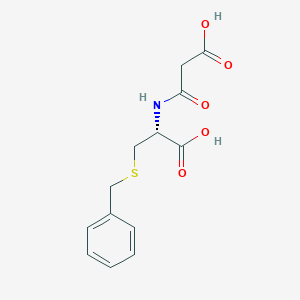
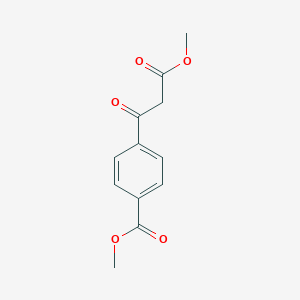
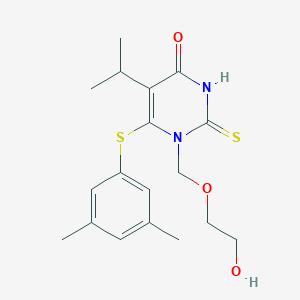
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
